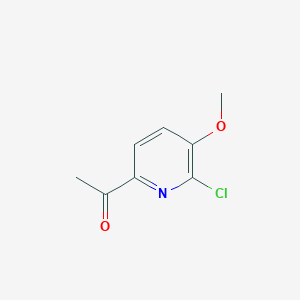
4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethoxy group, two bromine atoms, and a thiosemicarbazide moiety, making it an interesting subject for studies in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide typically involves the reaction of 2,4-dibromo-6-trifluoromethoxyphenyl isothiocyanate with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired thiosemicarbazide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiosemicarbazide derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiosemicarbazide derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group and bromine atoms play a crucial role in binding to these targets, while the thiosemicarbazide moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate
- 2,4-Dibromo-6-(trifluoromethyl)aniline
- 2,4-Dibromo-6-trifluoromethylphenol
Uniqueness
4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide is unique due to the presence of both the trifluoromethoxy group and the thiosemicarbazide moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H6Br2F3N3OS |
|---|---|
Molekulargewicht |
409.02 g/mol |
IUPAC-Name |
1-amino-3-[2,4-dibromo-6-(trifluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H6Br2F3N3OS/c9-3-1-4(10)6(15-7(18)16-14)5(2-3)17-8(11,12)13/h1-2H,14H2,(H2,15,16,18) |
InChI-Schlüssel |
GTKKYWOEPOAQHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)NC(=S)NN)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


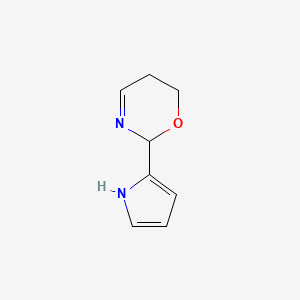

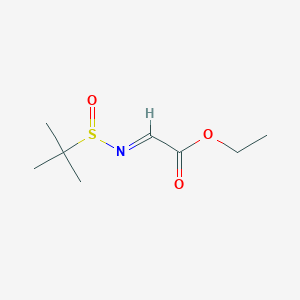
![methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate](/img/structure/B12860697.png)
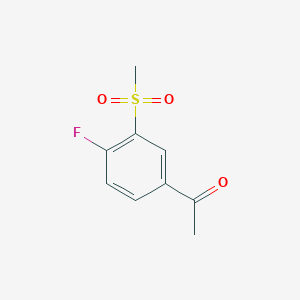
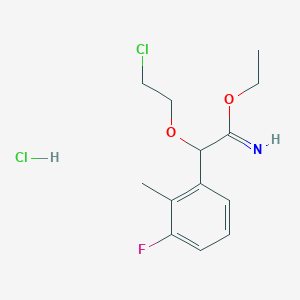
![(3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860724.png)
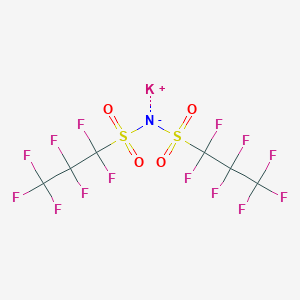
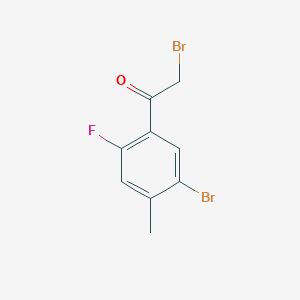
![2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12860735.png)
![5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12860741.png)
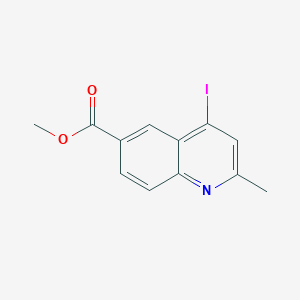
![(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid](/img/structure/B12860759.png)
